molecular formula C10H16N2S2 B12990612 N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine

N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine

Cat. No.: B12990612
M. Wt: 228.4 g/mol
InChI Key: AIWPDDRPJKTJKL-UHFFFAOYSA-N
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Description

N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a thietan ring, a four-membered ring containing sulfur. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine typically involves the reaction of 2-amino-4,5-dimethylthiazole with an appropriate thietan derivative. One common method involves the nucleophilic substitution reaction where the amino group of the thiazole reacts with a halogenated thietan compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the compound.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced into the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions using solvents like ether or tetrahydrofuran.

    Substitution: Halogens, nitro compounds; reactions are carried out in the presence of catalysts such as Lewis acids or bases to facilitate the substitution process.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitro-substituted thiazole derivatives

Scientific Research Applications

N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in cell viability assays, particularly in the MTT assay, where it is used to assess cell metabolic activity by converting to a colored formazan product.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine involves its interaction with cellular components. In the context of the MTT assay, the compound is reduced by mitochondrial enzymes in living cells to form a colored formazan product, which can be quantified to assess cell viability. The reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • 2-Amino-4,5-dimethylthiazole
  • 4,5-Dimethylthiazol-2-amine

Uniqueness

N-(2-(4,5-Dimethylthiazol-2-yl)ethyl)thietan-3-amine is unique due to the presence of both thiazole and thietan rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity compared to other similar compounds that may only contain one of these rings. Additionally, its application in the MTT assay highlights its importance in biological research, particularly in assessing cell viability and metabolic activity.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C10H16N2S2/c1-7-8(2)14-10(12-7)3-4-11-9-5-13-6-9/h9,11H,3-6H2,1-2H3

InChI Key

AIWPDDRPJKTJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CCNC2CSC2)C

Origin of Product

United States

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